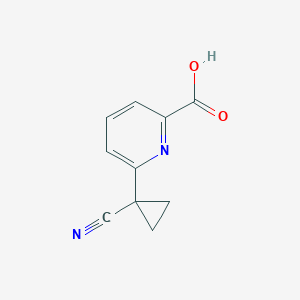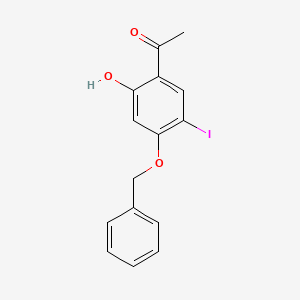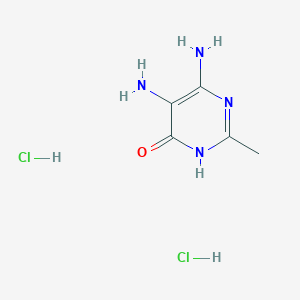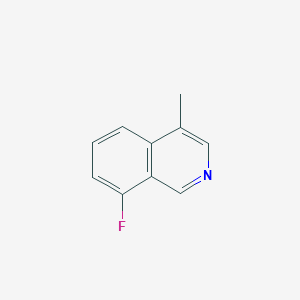
6-(1-Cyanocyclopropyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Cyanocyclopropyl)picolinic acid is an organic compound with the molecular formula C10H8N2O2 It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound features a cyanocyclopropyl group attached to the sixth position of the picolinic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyanocyclopropyl)picolinic acid typically involves the introduction of a cyanocyclopropyl group to the picolinic acid framework. One common method involves the reaction of picolinic acid with a suitable cyanocyclopropylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Cyanocyclopropyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the cyanocyclopropyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-(1-Cyanocyclopropyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(1-Cyanocyclopropyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to metal ions, forming stable complexes that can influence various biochemical pathways. The cyanocyclopropyl group can also participate in interactions with biological macromolecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, is a pyridine carboxylic acid with a carboxyl group at the second position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Uniqueness
6-(1-Cyanocyclopropyl)picolinic acid is unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its binding affinity, stability, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
6-(1-cyanocyclopropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-6-10(4-5-10)8-3-1-2-7(12-8)9(13)14/h1-3H,4-5H2,(H,13,14) |
InChI-Schlüssel |
OJEUWFVZZWSQSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CC=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)





![N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B13100206.png)
![5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13100209.png)



![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)

